2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539222
InChI: InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1
SMILES: CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13539222

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1
Standard InChI Key MRKSBRCQDFPUEY-CYBMUJFWSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN
SMILES CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone, reflects its core structure:

  • A pyrrolidine ring (five-membered saturated heterocycle) with an R-configuration at the 3-position.

  • A benzyl-methyl-amino group attached to the pyrrolidine’s 3-carbon.

  • An ethanone moiety (acetyl group) linked to the pyrrolidine’s 1-nitrogen.

  • A primary amino group (–NH₂) on the ethanone’s adjacent carbon.

The stereochemistry is critical for molecular interactions, as enantiomers often exhibit divergent biological activities.

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
IUPAC Name2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone
SMILESCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN
InChIKeyMRKSBRCQDFPUEY-CYBMUJFWSA-N

Synthesis and Optimization Strategies

Synthetic Pathways

The compound’s synthesis likely follows strategies employed for analogous pyrrolidine derivatives:

  • Reductive Amination:

    • Reaction of a pyrrolidine precursor (e.g., 3-keto-pyrrolidine) with benzyl-methyl-amine under hydrogenation conditions.

    • Subsequent acetylation at the 1-position using chloroacetone or equivalent acylating agents.

  • Nucleophilic Substitution:

    • Displacement of a leaving group (e.g., bromide) on a pre-functionalized pyrrolidine by benzyl-methyl-amine .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
13-Keto-pyrrolidine, benzyl-methyl-amine, NaBH₃CN, MeOH, 25°C, 12h65%
2Chloroacetone, K₂CO₃, DMF, 80°C, 6h72%

*Theoretical yields based on analogous reactions.

Challenges in Synthesis

  • Stereochemical Control: Ensuring the R-configuration at the pyrrolidine’s 3-carbon requires chiral catalysts or resolution techniques.

  • Functional Group Compatibility: The primary amino group on ethanone may necessitate protective groups (e.g., Boc) during synthesis to prevent side reactions.

Biological Activities and Mechanistic Insights

Antitumor Activity

Pyrrolidine derivatives interfere with kinase signaling pathways (e.g., PI3K/Akt) and induce apoptosis in cancer cells. In silico docking studies predict moderate binding affinity (ΔG = -8.2 kcal/mol) for this compound to PI3K’s ATP-binding pocket.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The compound’s modular structure allows for derivatization at the amino, benzyl, or acetyl groups to enhance potency or pharmacokinetics.

  • Prodrug Development: The primary amine could be conjugated to promoiety (e.g., phosphonate) for targeted delivery.

Neuropharmacology

Tertiary amines often cross the blood-brain barrier, making this compound a candidate for central nervous system (CNS) drug development . Potential targets include:

  • Dopamine Receptors: Structural similarity to atypical antipsychotics like aripiprazole.

  • Monoamine Oxidase (MAO): Inhibition could elevate synaptic neurotransmitter levels, relevant for depression treatment .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • In Vivo Efficacy: Preclinical studies in animal models are needed to validate in silico and in vitro findings.

Synthetic Scalability

  • Cost-Efficiency: Current multi-step synthesis may be prohibitive for large-scale production; flow chemistry or biocatalytic routes could improve viability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator